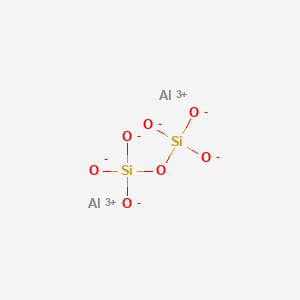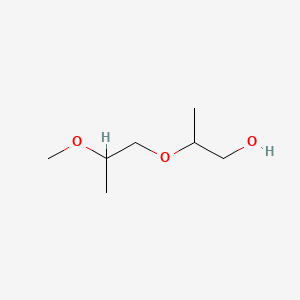
PENTLANDITE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentlandite is an iron-nickel sulfide with the chemical formula (Fe,Ni)9S8 . It is usually described as having a 1:1 ratio of nickel to iron, but this ratio can sometimes be skewed by the presence of pyrrhotite inclusions . It also contains minor cobalt, usually at low levels as a fraction of weight . Pentlandite forms isometric crystals, but it is normally found in massive granular aggregates . It is one of the most important sources of mined nickel .
Molecular Structure Analysis
Pentlandite has an isometric crystal structure . It belongs to the hexoctahedral crystal class with a space group of Fm3m . The unit cell parameter ‘a’ is 9.928 Å, and the formula mass is 771.94 g/mol .
Chemical Reactions Analysis
The oxidation behavior of synthetic pentlandite has been investigated . The reaction involves the transformation of pentlandite to a monosulfide solid solution (mss), (Fe, Ni)S, following to -NiS in the second step, oxidation from Fe3O4 to Fe2O3 in the third step, and the oxidation of -NiS to NiO as the final step .
Physical And Chemical Properties Analysis
Pentlandite is yellowish bronze in color and has a metallic luster . It is brittle with a hardness of 3.5–4 on the Mohs scale and has a specific gravity of 4.6–5.0 . It is non-magnetic . Its streak is light bronze-brown to greenish black .
Mécanisme D'action
The mechanism of action of pentlandite involves the effects of Fe3+, H+ and adsorbed leaching bacteria on the bioleaching of pentlandite . Proton ions and ferric ions could promote the break and oxidation of Ni-S and Fe-S bonds . The iron-oxidizing microorganisms could regenerate ferric ions and maintain a high Eh value .
Orientations Futures
High entropy metal chalcogenides, including pentlandite, have been investigated for thermoelectric energy generation, batteries for energy storage, and electrocatalysis . The application of the high-entropy principle to both sublattices simultaneously allows for extensive tailoring of the band structure, allowing these materials to be optimized with respect to the given application .
Propriétés
Numéro CAS |
12174-14-0 |
|---|---|
Nom du produit |
PENTLANDITE |
Formule moléculaire |
C42H87O3PS3 |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





